molecular formula C7H11N3O2S B13092969 tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate

tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate

Cat. No.: B13092969
M. Wt: 201.25 g/mol
InChI Key: IGEBDAJWENTTJX-UHFFFAOYSA-N
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Description

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of thiadiazole derivatives with tert-butyl carbamate. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,3-thiazol-5-yl)carbamate
  • 1,2,3-Thiadiazole derivatives

Uniqueness

tert-Butyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and thiadiazole.

Biological Activity

The compound tert-Butyl 1,2,3-thiadiazol-5-ylcarbamate is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The structure of this compound consists of a thiadiazole ring substituted with a tert-butyl group and a carbamate functional group. This unique substitution pattern enhances its chemical reactivity and biological activity.

Table 1: Structural Characteristics

ComponentDescription
Thiadiazole Ring Contains two nitrogen atoms and one sulfur atom
tert-Butyl Group Increases lipophilicity and alters pharmacokinetics
Carbamate Group Enhances interaction with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiadiazole ring can inhibit specific enzymes and proteins, leading to antimicrobial, antifungal, and anticancer effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Protein Interaction : It can alter protein functions by binding to active sites or allosteric sites.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi.

Table 2: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.125 mg/mL
AcetazolamideEscherichia coli6.25 mg/mL
SulfamethizolePhytophthora infestans3.43 μg/mL

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines reported that certain structural modifications significantly enhanced their potency against breast cancer cells. The IC50 values indicated that the tested compounds were effective at low concentrations.

Table 3: Anticancer Activity Data

CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF-7 (Breast Cancer)15 µM
Benzothiazole derivativeHeLa (Cervical Cancer)10 µM
Thiadiazole derivativeA549 (Lung Cancer)20 µM

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

tert-butyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-4-8-10-13-5/h4H,1-3H3,(H,9,11)

InChI Key

IGEBDAJWENTTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NS1

Origin of Product

United States

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